Product packaging for N-(3-chlorophenyl)-3-methoxybenzamide(Cat. No.:CAS No. 91612-04-3)

N-(3-chlorophenyl)-3-methoxybenzamide

Cat. No.: B186100
CAS No.: 91612-04-3
M. Wt: 261.7 g/mol
InChI Key: ZJTFEWWZCZJCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3-Chlorophenyl)-3-methoxybenzamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the class of N-phenylbenzamide derivatives, a family of compounds recognized for their diverse biological activities . The core structure of this compound features a 3-methoxybenzamide group linked to a 3-chlorophenyl ring. The methoxy group is known to modulate the compound's electronic properties and membrane permeability, while the chlorophenyl moiety can enhance lipophilicity and influence binding interactions with biological targets . Research Applications and Potential: Building on the established profile of its structural analogues, this benzamide derivative serves as a valuable building block in organic synthesis and a potential probe for investigating various biological pathways. Its primary research value is explored in the context of antiviral drug discovery. Structurally similar N-phenylbenzamide compounds have demonstrated broad-spectrum antiviral activity against viruses such as Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV-1), and Enterovirus 71 (EV71) by a unique mechanism—elevating intracellular levels of the host defense protein APOBEC3G (A3G) . This mechanism is distinct from traditional antiviral agents and is effective even against drug-resistant viral strains, making this chemical class a promising area of investigation . Furthermore, the 3-methoxybenzamide scaffold is identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cellular stress responses . This suggests potential research applications for this compound in studies related to oncology and cellular metabolism. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not certified for drug, medicinal, or human use. All safety data sheets and handling instructions must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2 B186100 N-(3-chlorophenyl)-3-methoxybenzamide CAS No. 91612-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91612-04-3

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

ZJTFEWWZCZJCIL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for N 3 Chlorophenyl 3 Methoxybenzamide and Analogues

Established Synthetic Routes to N-(3-chlorophenyl)-3-methoxybenzamide

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the formation of the amide bond between the selected precursors.

The condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. Several established methods can be employed for this purpose:

Acyl Chloride Method (Schotten-Baumann Reaction): A highly effective and common method involves converting the carboxylic acid (3-methoxybenzoic acid) into a more reactive acyl chloride (3-methoxybenzoyl chloride). This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride readily reacts with the amine (3-chloroaniline), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Coupling Reagents: Direct coupling of the carboxylic acid and amine can be achieved using a variety of coupling agents that activate the carboxylic acid in situ. These reagents are widely used, especially in peptide synthesis, and offer mild reaction conditions. unimi.it Common coupling agents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov

Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, particularly for less reactive substrates. mdpi.com The synthesis of the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide utilizes HATU with triethylamine (Et₃N) as a base. mdpi.comresearchgate.net

The general reaction for the synthesis of N-arylbenzamides via amide coupling is a versatile and widely applied methodology. mdpi.com

In the most straightforward synthetic strategies for this compound, the chloro and methoxy (B1213986) substituents are not introduced onto the benzamide (B126) scaffold itself. Instead, the synthesis is designed to utilize starting materials that already contain these functional groups. The precursors identified in the retrosynthetic analysis, 3-chloroaniline (B41212) and 3-methoxybenzoic acid, already bear the required substituents in the correct positions. This approach is highly efficient as it avoids potentially complex and low-yielding aromatic substitution reactions on a more complex molecule, where issues of regioselectivity could arise.

Development of Novel Synthetic Approaches for this compound Derivatives

While traditional amide coupling remains a primary method, research continues to explore novel and more efficient synthetic routes for N-arylbenzamides and their derivatives. These approaches often aim to improve atom economy, reduce waste, or access novel chemical structures.

Palladium-Catalyzed Carbonylation: An alternative to traditional coupling involves palladium-catalyzed carbonylation reactions. For instance, the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide was prepared via palladium-catalyzed carbonylation of aminophenols with iodoarenes. mdpi.com This method forms the amide bond by introducing carbon monoxide between an aryl halide and an amine, offering a different pathway to the benzamide core.

Synthesis of Complex Derivatives: The this compound scaffold can be incorporated into more complex molecules. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was synthesized as part of a series of dopamine (B1211576) D4 ligands. nih.gov The synthesis involves coupling 3-methoxybenzoic acid with a more complex amine containing a piperazine moiety.

Late-Stage Functionalization: Novel methods may involve modifying a pre-formed benzamide scaffold. For instance, the synthesis of N-substituted aminobenzamide derivatives was achieved by reacting amino-N-phenylbenzamides with α-haloketones in the presence of a base. dovepress.com This allows for the diversification of the core structure at a late stage in the synthesis.

The table below summarizes various synthetic strategies used to create derivatives related to the N-phenylbenzamide scaffold.

Derivative Type Synthetic Method Key Reagents Notes
N-ArylbenzamidesAmide Coupling3-Methoxybenzoic acid, 3-Hydroxyaniline, HATU, Et₃NA standard and efficient method for forming the core amide bond. mdpi.com
N-(3-chlorophenethyl)-4-nitrobenzamideSchotten–Baumann Reaction2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride, TriethylamineA classic method using a reactive acyl chloride. mdpi.com
N-substituted aminobenzamide derivativesAlkylation of Amino-N-phenylbenzamidesAmino-N-phenylbenzamide, α-bromoketone, Potassium carbonateAllows for diversification of the benzamide scaffold. dovepress.com
Halogen-containing bis(pyridine-2-carboxamidines)Reaction with CarbimidothioateDianiline precursors, N-(tert-butoxycarbonyl)pyridine-2-carbimidothioate, HgCl₂, Et₃NUsed for synthesizing more complex, electron-poor dianilines. nih.gov
6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-aminesDehydrosulfurization4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides, I₂/Et₃N or DCCA method to form heterocyclic systems from benzamide-derived precursors. mdpi.com

These varied approaches highlight the versatility of the benzamide scaffold and the ongoing efforts in synthetic chemistry to develop more efficient and diverse routes to these valuable compounds.

Catalytic Transformations in this compound Synthesis

The synthesis of this compound, a substituted benzamide, is most efficiently achieved through the formation of an amide bond between a 3-chloroaniline derivative and a 3-methoxybenzoic acid derivative. Modern synthetic chemistry heavily relies on catalytic methods to achieve this transformation, as they offer milder reaction conditions, higher efficiency, and greater atom economy compared to classical stoichiometric approaches. catalyticamidation.info These catalytic strategies can be broadly categorized into metal-catalyzed, organocatalytic, and biocatalytic methods, each presenting unique advantages for the construction of the target amide linkage.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-N bond formation. Palladium and copper-based systems are particularly prominent in the synthesis of benzamides like this compound.

Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their efficiency in cross-coupling reactions. The synthesis of this compound can be achieved via carbonylative coupling reactions, where an aryl halide, an amine, and a carbon monoxide (CO) source are coupled. For instance, 3-chloroaniline can be reacted with an aryl halide and CO in a palladium-catalyzed process. mdpi.com A more direct and common approach involves the palladium-catalyzed coupling of 3-methoxybenzoic acid (or its activated derivatives) with 3-chloroaniline. acs.org Another advanced method is the palladium-catalyzed hydroarylation, which can be used to synthesize N-allylbenzamide derivatives from N-propargyl benzamides and boronic acids, showcasing the versatility of palladium in amide synthesis. nih.gov

Common palladium catalysts for these transformations include palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands. nih.govnih.gov

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and versatile alternative to palladium for C-N bond formation. beilstein-journals.org Copper-catalyzed amidation reactions can proceed through various pathways, including the coupling of aryl halides with amides and direct C-H amidation. nih.gov For the synthesis of this compound, a plausible route involves the copper-catalyzed reaction between 3-methoxybenzamide (B147233) and a 3-chlorophenyl halide. acs.org These reactions often utilize copper salts like copper(I) oxide (Cu₂O) or copper(II) acetylacetonate (Cu(acac)₂) and may require a ligand, such as 1,10-phenanthroline, to facilitate the catalytic cycle. nih.govrsc.org

Table 1: Comparison of Transition Metal Catalysts for Benzamide Synthesis
Catalyst SystemTypical ReactantsKey AdvantagesReference
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Aryl Halides, Amines, Boronic AcidsHigh efficiency, broad substrate scope, well-understood mechanisms. mdpi.comnih.govnih.gov
Copper (e.g., Cu₂O, CuI, Cu(acac)₂)Aryl Halides, Amides, AminesCost-effective, versatile for C-H activation and amidation. beilstein-journals.orgnih.govrsc.org
Organocatalytic Methods for Benzamide Formation

Organocatalysis has emerged as a powerful field in synthesis, avoiding the use of potentially toxic and expensive metals. These catalysts operate through distinct mechanisms, often involving the activation of the carboxylic acid component. mdpi.com For the synthesis of this compound, this would involve the activation of 3-methoxybenzoic acid to facilitate its reaction with 3-chloroaniline.

Several classes of organocatalysts are effective for direct amidation:

Boronic Acid Catalysts: Simple arylboronic acids can catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water. catalyticamidation.info The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.

Diselenide-Based Catalysts: Certain diselenide organocatalysts, in conjunction with a phosphine, can activate carboxylic acids. The reaction cycle involves the cleavage of the Se-Se bond by the phosphine, formation of an electrophilic phosphonium salt, and subsequent reaction with the carboxylic acid to generate a highly activated acyl intermediate ready for amidation. mdpi.com

Trichlorotriazine (TCT): While often used stoichiometrically, TCT can be used in sub-stoichiometric amounts to promote amidation, acting as a potent activator for the carboxylic acid. mdpi.com

The primary advantage of these methods is the avoidance of transition metals and often milder reaction conditions. mdpi.com

Table 2: Selected Organocatalytic Systems for Amide Formation
Catalyst TypeGeneral MechanismAdvantagesReference
Boronic AcidsForms an activated acyloxyboron intermediate.Metal-free, simple catalysts. catalyticamidation.info
DiselenidesForms a highly electrophilic phosphonium salt and activated acyl intermediate.Effective under mild conditions, avoids co-catalysts in some cases. mdpi.com
Trichlorotriazine (TCT)Activates the carboxylic acid for nucleophilic attack.Potent activator, can be used catalytically. mdpi.com
Biocatalytic Approaches to this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and sustainability. nih.gov The formation of the amide bond in this compound can be achieved using enzymes such as ligases or acyltransferases under mild, aqueous conditions. bohrium.commanchester.ac.uk

The predominant enzymatic pathway for amide bond formation involves the activation of the carboxylic acid (3-methoxybenzoic acid) using adenosine triphosphate (ATP). manchester.ac.uknih.gov An enzyme, such as an amide bond synthetase (ABS), catalyzes the formation of a high-energy acyl-adenylate intermediate. manchester.ac.ukresearchgate.net This activated species is then susceptible to nucleophilic attack by the amine (3-chloroaniline), leading to the formation of the desired amide and the release of adenosine monophosphate (AMP). nih.gov This strategy mimics nature's own methods for peptide synthesis. manchester.ac.uk The use of biocatalysts can circumvent the need for protecting groups even with functionally complex substrates, highlighting their chemo- and regioselectivity. researchgate.net

Table 3: Enzymatic Strategies for Amide Bond Formation
Enzyme ClassMechanism of ActionKey FeaturesReference
Amide Bond Synthetases (ABS) / LigasesATP-dependent activation of carboxylic acid to an acyl-adenylate intermediate.High selectivity, mild aqueous conditions, environmentally friendly. manchester.ac.uknih.gov
AcyltransferasesTransfers an acyl group from a donor (e.g., an acyl-CoA thioester) to an amine.Can be part of a two-enzyme cascade with an acyl-CoA synthetase. bohrium.commanchester.ac.uk

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, analogues possessing stereocenters are of significant interest in medicinal chemistry. Stereoselective synthesis provides methods to control the three-dimensional arrangement of atoms, which is crucial for biological activity. This can be achieved by introducing either central chirality (e.g., a stereogenic carbon) or axial chirality (atropisomerism) into the molecular structure. The two primary strategies to achieve this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This approach is highly efficient and atom-economical.

Atroposelective Synthesis: For benzamide analogues, a key strategy is the creation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. This is typically achieved by introducing bulky substituents at the ortho-positions of the aryl rings. An example is the enantioselective bromination of substituted benzamides, catalyzed by a simple chiral tetrapeptide. acs.orgnih.govnih.gov This reaction can install bromine atoms ortho to the amide bond, creating a high barrier to rotation and thus generating stable, enantioenriched atropisomeric benzamides. nih.gov

Enantioselective C-H Functionalization: Another powerful method involves the transition metal-catalyzed enantioselective functionalization of C-H bonds. Chiral rhodium or iridium complexes have been successfully used for the enantioselective C-H amidation of substrates like ferrocene carboxamides. mdpi.com Applying this logic, a prochiral C-H bond on an analogue of this compound could be selectively functionalized to induce a stereocenter.

Table 4: Examples of Asymmetric Catalysis for Chiral Benzamide Analogue Synthesis
Catalytic SystemTransformationType of Chirality InducedReference
Chiral TetrapeptideEnantioselective bromination of benzamides.Axial Chirality (Atropisomerism) acs.orgnih.govnih.gov
Chiral Rhodium/Iridium ComplexesEnantioselective allylic or benzylic C-H amidation.Central Chirality mdpi.com
Chiral N-Heterocyclic Carbenes (NHCs)Various asymmetric transformations.Central or Planar Chirality researchgate.net
Chiral Auxiliaries and Reagent-Controlled Diastereoselection

The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, creating a new stereocenter in a predictable manner. williams.edu After the reaction, the auxiliary is removed, yielding an enantioenriched product. wikipedia.org

For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be appended to either the amine or the carboxylic acid fragment. For example, a chiral oxazolidinone (an Evans auxiliary) could be acylated with 3-methoxybenzoyl chloride. williams.edu The resulting N-acyl oxazolidinone can then undergo a highly diastereoselective alkylation reaction to introduce a stereocenter alpha to the carbonyl group. Subsequent cleavage of the auxiliary would release the chiral carboxylic acid, which can then be coupled with 3-chloroaniline.

Similarly, pseudoephedrine and the related pseudoephenamine are effective chiral auxiliaries that can be used to form amides that undergo diastereoselective alkylations to create α-substituted carboxylic acid derivatives with high stereocontrol. nih.govnih.gov This method is particularly noted for its high diastereoselectivities in reactions that form quaternary stereocenters. nih.gov

Table 5: Common Chiral Auxiliaries in Diastereoselective Synthesis
Chiral AuxiliaryTypical ApplicationKey FeaturesReference
Evans OxazolidinonesDiastereoselective alkylations, aldol reactions.High stereocontrol via chelated enolates, well-established predictability. wikipedia.orgwilliams.edu
Pseudoephedrine / PseudoephenamineDiastereoselective alkylation of amides.Excellent for creating α-chiral acids, high crystallinity of intermediates. nih.govnih.gov
Camphorsultam (Oppolzer's Sultam)Diastereoselective conjugate additions, alkylations.Highly crystalline derivatives, easily removed auxiliary. wikipedia.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like all chemical manufacturing, can be optimized by adhering to the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgchemmethod.com The core idea is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com

Key principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic pathways that produce minimal waste is preferable to treating waste after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgjocpr.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. acs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. chemmethod.com

By integrating these principles, the synthesis of this compound can become more sustainable and environmentally responsible. nih.gov

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which often pose environmental and health hazards. scispace.com For the synthesis of this compound, which involves the formation of an amide bond, exploring solvent-free or aqueous reaction conditions is a key green strategy.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. researchgate.netsemanticscholar.org One approach involves the trituration of the reactants (e.g., 3-methoxybenzoic acid and 3-chloroaniline) with a catalyst, followed by direct heating. scispace.com For example, boric acid has been used as a green, inexpensive, and readily available catalyst for the solvent-free synthesis of various amides from carboxylic acids and urea (B33335) (as an ammonia source). scispace.comsemanticscholar.org Another reported solvent-free method for amide bond formation utilizes methoxysilanes as coupling agents, which can proceed without the exclusion of air and moisture, offering operational simplicity. nih.gov A mechanochemical approach using a jacketed screw reactor has also been reported for the solvent-free continuous flow synthesis of amides, achieving high yields in minutes at room temperature. digitellinc.com

Aqueous Medium Reactions: While traditionally challenging due to the potential for hydrolysis, amide synthesis in aqueous media is highly desirable from a green chemistry perspective. Water is a non-toxic, non-flammable, and abundant solvent. Research has focused on developing catalysts and coupling agents that are stable and effective in water. For instance, the coupling reagent (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) has been used for amide bond formation in an aqueous micellar medium. organic-chemistry.org Furthermore, strategies for synthesizing phospholipids via amide-forming ligations in aqueous conditions have been demonstrated, highlighting the potential for complex molecular assembly in water. researchgate.net These approaches could potentially be adapted for the synthesis of this compound.

Utilization of Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. nih.gov The starting materials for this compound, 3-chloroaniline and 3-methoxybenzoic acid, are typically derived from petrochemical sources like benzene (B151609). Shifting towards renewable feedstocks involves exploring biosynthetic routes to these aromatic precursors. Lignin, a major component of plant biomass, is the largest natural source of aromatic compounds and represents a promising renewable feedstock. rsc.org Research is ongoing to develop efficient catalytic and biological methods to break down lignin and other biomass components (like cellulose and carbohydrates) into valuable aromatic platform chemicals, such as benzoic acid derivatives and anilines. nih.govnih.govresearchgate.net For instance, one-pot whole-cell biocatalysis systems are being developed for the synthesis of aromatic amines like benzylamine from renewable feedstocks such as L-phenylalanine. researchgate.net While direct renewable routes to the specific substituted precursors of this compound are still an area of active research, the broader trend in chemical synthesis is moving towards bio-based manufacturing. rsc.org

Atom Economy: Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactant atoms to the desired product. jocpr.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.comdocbrown.info

Formula for Atom Economy:

A reaction with high atom economy is one that minimizes the generation of byproducts. jocpr.com For the synthesis of this compound, a common method is the acylation of 3-chloroaniline with 3-methoxybenzoyl chloride.

Reaction: C₇H₅ClO₂ (3-methoxybenzoyl chloride) + C₆H₆ClN (3-chloroaniline) → C₁₄H₁₂ClNO₂ (this compound) + HCl (hydrochloric acid)

Let's calculate the atom economy for this reaction:

CompoundFormulaMolecular Weight (g/mol)Role
3-Methoxybenzoyl chlorideC₇H₅ClO₂170.58Reactant
3-ChloroanilineC₆H₆ClN127.57Reactant
This compoundC₁₄H₁₂ClNO₂261.70Desired Product
Hydrochloric acidHCl36.46Byproduct

Calculation:

This calculation shows that while this is a relatively efficient reaction, over 12% of the reactant mass is converted into the byproduct, hydrochloric acid. Green chemistry encourages the development of alternative synthetic routes, such as addition reactions, which can theoretically achieve 100% atom economy by incorporating all reactant atoms into the final product. docbrown.info

Flow Chemistry and Automated Synthesis for this compound Production

Modern pharmaceutical manufacturing is increasingly adopting flow chemistry and automation to improve efficiency, safety, and consistency. beilstein-journals.orgasynt.com These technologies are highly applicable to the production of active pharmaceutical ingredients (APIs) like this compound. nih.gov

Flow Chemistry: Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers significant advantages over traditional batch processing: scielo.br

Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios allow for superior control over reaction temperature, efficiently dissipating heat from exothermic reactions and minimizing the risk of thermal runaways. asynt.commdpi.com

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, residence time, and stoichiometry leads to more consistent product quality and higher yields. asynt.com

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often simpler and more predictable than scaling up batch reactors. asynt.com

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling reactions that are difficult or hazardous to perform in batch. scielo.br

The synthesis of APIs, which often involves multi-step sequences, can be streamlined by "telescoping" several steps together in a continuous flow without isolating intermediates, thereby reducing waste and processing time. nih.gov The synthesis of this compound via amide bond formation is a prime candidate for transfer to a continuous flow process, which would enhance safety and allow for efficient, on-demand manufacturing. beilstein-journals.org

Automated Synthesis: Automation is a key component of modern chemical synthesis, particularly for creating libraries of compounds for research and discovery. researchgate.net Automated systems can perform repetitive tasks such as dispensing reagents, controlling reaction conditions, and purifying products with high precision and throughput. nih.govnih.gov For producing analogues of this compound, automated parallel synthesizers can be employed. researchgate.net These systems use multi-well plates (e.g., 96-well plates) to run numerous distinct reactions simultaneously, each yielding a unique product. researchgate.net This methodology allows for the rapid exploration of structure-activity relationships by systematically varying the starting materials. rsc.org Recent advancements have led to user-friendly, automated platforms that utilize pre-packaged reagents and resins to streamline the entire process from reaction to purification, making the synthesis of amide libraries more accessible. researchgate.netacs.org

Design and Synthesis of this compound Analogues for Academic Investigation

The design and synthesis of analogues are central to medicinal chemistry and academic research, allowing for the systematic investigation of structure-activity relationships (SAR). drugdesign.org By creating a library of compounds related to a parent structure like this compound, researchers can identify which molecular features are essential for a desired biological activity and optimize properties like potency and selectivity. rsc.org

Rational Design Principles for Analog Libraries

Rational design involves making targeted, systematic modifications to a molecule's structure to understand and improve its interaction with a biological target. researchgate.net For this compound, the molecule can be dissected into three primary regions for modification: the 3-chlorophenyl moiety, the 3-methoxyphenyl moiety, and the central benzamide core.

The principles of rational design for an analog library would include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar size, shape, or electronic properties. For example, the chloro group on the phenyl ring could be replaced with other halogens (F, Br, I), a trifluoromethyl group (CF₃), or a methyl group (CH₃) to probe the effects of electronics and sterics.

Positional Isomerism: Moving substituents to different positions on the aromatic rings. The chloro and methoxy groups could be moved from the meta- (3-) position to the ortho- (2-) or para- (4-) positions to investigate how the spatial arrangement affects activity.

Homologation: Increasing the length of a substituent, for instance, changing the methoxy group (-OCH₃) to an ethoxy (-OCH₂CH₃) or propoxy group.

Functional Group Modification: Altering or introducing new functional groups to explore different interactions like hydrogen bonding. The methoxy group could be converted to a hydroxyl (-OH) group, or new substituents could be added to either aromatic ring. rsc.org

A rationally designed library would systematically explore these changes to build a comprehensive SAR profile. nih.gov

Table 1: Rational Design Strategy for this compound Analogues
Modification SiteParent GroupPotential ModificationsRationale
3-chlorophenyl Ring (R₁)-Cl (at C3)-F, -Br, -IVary halogen size and electronegativity
-CH₃, -CF₃, -CNProbe steric and electronic effects
Position of -ClMove to C2 (ortho)Investigate positional isomer effects
Move to C4 (para)
3-methoxyphenyl Ring (R₂)-OCH₃ (at C3)-OH, -OCH₂CH₃, -SCH₃Alter H-bonding potential and lipophilicity
-F, -Cl, -CH₃Modify electronic properties
Position of -OCH₃Move to C2 (ortho)Investigate positional isomer effects
Move to C4 (para)
Amide Linker-CO-NH--NH-CO- (reverse amide)Alter core structure and H-bonding vectors
-CH₂-NH-, -SO₂-NH-

Parallel and Combinatorial Synthesis Strategies for this compound Derivatives

To efficiently synthesize the analog libraries designed in the previous section, high-throughput synthesis techniques like parallel and combinatorial chemistry are employed. ijpsr.comnih.gov These strategies enable the rapid production of a large number of distinct compounds. uniroma1.it

Parallel Synthesis: In parallel synthesis, a series of individual reactions are run simultaneously in a spatially separated manner, typically in the wells of a microtiter plate or on a set of pins. ijpsr.comuniroma1.it Each well or pin contains a unique combination of reactants, leading to the formation of a single, distinct product at each location. nih.gov For the synthesis of this compound derivatives, a library of substituted benzoic acids could be placed in the columns of a 96-well plate, and a library of substituted anilines could be added to the rows. The addition of coupling reagents to all wells would then generate 96 unique benzamide analogues. This method is highly effective for lead optimization, where the goal is to produce a discrete set of pure compounds for individual biological testing. nih.govmdpi.com Solid-phase organic synthesis (SPOS) is often used, where one of the starting materials is attached to a resin bead, simplifying purification as excess reagents and byproducts can be washed away. semanticscholar.org

Combinatorial Synthesis: Combinatorial chemistry can be used to generate even larger libraries, often as mixtures. nih.gov A key technique is "split-and-pool" (or "split-and-mix") synthesis. uniroma1.it In this method, a batch of solid-phase resin is split into several portions. Each portion is reacted with a different building block (e.g., a different substituted benzoic acid). The portions are then pooled, mixed thoroughly to ensure randomization, and then split again for the next reaction step with a new set of building blocks (e.g., substituted anilines). This process results in each resin bead carrying a single, unique compound, but the entire collection contains thousands or millions of different compounds. Identifying the active compound from a mixture requires deconvolution or encoding strategies, where chemical tags are attached to the beads to record their reaction history. uniroma1.it This approach is powerful for discovering initial "hit" compounds from a vast chemical space. nih.gov

Mechanistic Investigations of Reactions Involving N 3 Chlorophenyl 3 Methoxybenzamide

Elucidation of Reaction Mechanisms in N-(3-chlorophenyl)-3-methoxybenzamide Formation and Transformation

The formation of this compound typically proceeds through the condensation of 3-chloroaniline (B41212) and 3-methoxybenzoyl chloride, a classic example of the Schotten-Baumann reaction. This reaction, while straightforward in principle, involves a series of mechanistic steps that can be elucidated through various investigative techniques. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product purity. The transformation of the resulting amide can also be studied to understand its stability and reactivity under different conditions.

Spectroscopic Techniques for Characterizing Reaction Intermediates

Spectroscopic methods are indispensable for identifying and characterizing the transient species that form during the synthesis and transformation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information.

In the context of the formation of this compound from 3-chloroaniline and 3-methoxybenzoyl chloride, in-situ NMR monitoring could potentially identify key intermediates. For instance, the initial nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride forms a tetrahedral intermediate. While highly unstable, its presence can sometimes be inferred through changes in the chemical shifts of reacting species.

Similarly, FT-IR spectroscopy can track the progress of the reaction by monitoring the disappearance of the N-H stretching vibrations of the starting amine and the appearance of the characteristic amide C=O and N-H stretches.

Mass spectrometry is particularly useful for analyzing the fragmentation patterns of both the final product and any intermediates that can be isolated. In a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, mass spectral analysis revealed fragmentation pathways involving cleavage of the amide bond and the sigma bond between the amide and the α-carbon, leading to characteristic fragment ions. mdpi.com A similar approach could be applied to understand the bond strengths and potential decomposition pathways of this compound.

Computational studies, such as Density Functional Theory (DFT), can complement experimental spectroscopic data. For other halogen-substituted carboxamides, DFT calculations have been used to predict vibrational frequencies (FT-IR and FT-Raman spectra), providing a theoretical basis for the interpretation of experimental spectra. chemrxiv.org

Isotopic Labeling Studies to Probe Bond Breaking and Forming

Isotopic labeling is a powerful technique for tracing the path of atoms and bonds throughout a chemical reaction. By selectively replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), researchers can follow the labeled atom's position in the products, providing unambiguous evidence of bond formation and cleavage.

For the synthesis of this compound, an ¹⁸O-labeling study on the carbonyl oxygen of 3-methoxybenzoyl chloride could be conducted. If the reaction proceeds through the expected nucleophilic acyl substitution mechanism, the ¹⁸O label would be incorporated into the carbonyl group of the final amide product. This would confirm that the carbonyl oxygen is not involved in any exchange processes during the reaction.

Furthermore, deuterium labeling of the amine group in 3-chloroaniline (to give 3-chloro-N,N-dideuterioaniline) would allow for the tracking of the proton transfer steps involved in the reaction mechanism. The fate of the deuterium atoms can be monitored by NMR or mass spectrometry.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by the concentration of reactants, temperature, and catalysts. This information is crucial for determining the reaction mechanism.

The rate law for the formation of this compound can be determined by systematically varying the concentrations of the reactants, 3-chloroaniline and 3-methoxybenzoyl chloride, and measuring the initial reaction rate. The reaction order with respect to each reactant can then be determined.

Rate = k [3-chloroaniline] [3-methoxybenzoyl chloride]

The rate constant, k, can be determined from the experimental data. A hypothetical set of kinetic data for this reaction is presented in the table below.

Interactive Data Table: Hypothetical Kinetic Data for the Formation of this compound

Experiment [3-chloroaniline] (M) [3-methoxybenzoyl chloride] (M) Initial Rate (M/s)
1 0.10 0.10 2.5 x 10⁻³
2 0.20 0.10 5.0 x 10⁻³
3 0.10 0.20 5.0 x 10⁻³

By studying the temperature dependence of the rate constant (k), the activation parameters for the reaction can be determined using the Arrhenius and Eyring equations. These parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the transition state of the rate-determining step.

A large negative entropy of activation, for example, would be consistent with a highly ordered transition state, such as the one expected for the bimolecular reaction between 3-chloroaniline and 3-methoxybenzoyl chloride.

Table: Hypothetical Activation Parameters for the Formation of this compound

Parameter Value
Enthalpy of Activation (ΔH‡) 45 kJ/mol
Entropy of Activation (ΔS‡) -80 J/mol·K
Gibbs Free Energy of Activation (ΔG‡) at 298 K 68.8 kJ/mol

These hypothetical values are typical for amide formation reactions and suggest a moderately energetic and ordered transition state.

Stereochemical Analysis of Reaction Pathways and Product Formation

Stereochemical analysis is crucial when chiral centers are involved in a reaction. In the case of the formation of this compound from achiral precursors, the product itself is achiral. However, if chiral derivatives of the reactants were used, for example, a chiral acyl chloride, the stereochemical outcome of the reaction would provide valuable mechanistic information.

For instance, if a reaction proceeds through an Sₙ2-like mechanism at a chiral center, an inversion of stereochemistry would be expected. Conversely, a mechanism involving a planar intermediate, such as a carbocation, would likely lead to a racemic mixture of products.

While not directly applicable to the synthesis of the parent this compound, the principles of stereochemical analysis are fundamental in mechanistic organic chemistry and would be applied to the study of its chiral derivatives.

Application of Mechanistic Probes and Tools for Studying this compound Reactivity

Kinetic Studies: Monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and other additives provides quantitative data to formulate a rate law. This mathematical expression can support or refute a proposed mechanism. For instance, in a hypothetical metal-catalyzed cross-coupling reaction involving the C-Cl bond of this compound, zero-order kinetics with respect to the benzamide (B126) might suggest that the rate-determining step occurs after the initial activation of the C-Cl bond.

Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy are invaluable for observing the reaction mixture in real-time. These methods can detect the formation and consumption of intermediates that may not be isolable. For example, the characteristic shifts in ¹H and ¹³C NMR spectra could be used to track the transformation of the amide group or functionalization at one of the aromatic rings. mdpi.com

Isotopic Labeling: The strategic replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O) is a powerful tool for tracing the path of atoms throughout a reaction. A kinetic isotope effect (KIE), where the deuterated reactant reacts at a different rate, can indicate that the C-H bond is broken in the rate-determining step of a C-H activation reaction on one of the phenyl rings.

Control Experiments and Intermediate Trapping: The use of radical scavengers, such as TEMPO, can determine if a reaction proceeds through a radical pathway. If the reaction is inhibited or quenched by the addition of a radical trap, it suggests the involvement of free-radical intermediates. Similarly, introducing a trapping agent that selectively reacts with a proposed intermediate can provide evidence for its existence. In studies of iron-catalyzed N-S coupling reactions of related N-methoxy amides, control experiments are crucial for postulating the involvement of specific intermediates. acs.org

Below is an illustrative table of mechanistic tools and their potential applications to reactions of this compound.

Mechanistic ToolApplication for this compoundInformation Gained
Kinetic Analysis Studying the rate of a palladium-catalyzed amination at the C-Cl bond.Determines the order of reaction with respect to the benzamide, catalyst, and other reagents, helping to identify the rate-limiting step.
In-situ NMR Monitoring a rhodium-catalyzed C-H activation/cyclization reaction. thieme-connect.comAllows for the detection of transient organometallic intermediates and provides real-time concentration profiles of reactants, intermediates, and products.
Deuterium Labeling Replacing a specific aromatic proton with deuterium before an electrophilic substitution reaction.A significant kinetic isotope effect would indicate that C-H bond cleavage is part of the rate-determining step.
Radical Trapping Introducing TEMPO into a hypothetical photochemical reaction.Quenching of the reaction would suggest a radical-mediated mechanism.

Understanding Factors Governing Selectivity in this compound Reactions

Selectivity is a cornerstone of modern synthetic chemistry, and controlling it is paramount for the efficient synthesis of a desired product. For a multifunctional molecule like this compound, several types of selectivity must be considered.

The presence of an amide, a C-Cl bond, a methoxy (B1213986) ether, and two distinct aromatic rings offers multiple potential reaction sites. Chemoselectivity refers to the preferential reaction of one functional group over others.

Amide Group: The amide bond is generally robust but can be hydrolyzed under strong acidic or basic conditions. The N-H bond can be deprotonated to form an amidate, which can act as a nucleophile. The carbonyl oxygen can also coordinate to Lewis acids.

Aryl Chloride: The chlorine atom on one of the phenyl rings is a potential site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions are typically chemoselective for C-X bonds over C-H or C-O bonds.

Methoxy Group: The ether group is generally unreactive but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution or metal-catalyzed C-H functionalization. The compatibility of these reactions with other functional groups is a key consideration. For example, iron-catalyzed coupling reactions have been shown to tolerate C-X bonds on the aromatic ring of related benzamides. acs.org

When a reaction can occur at multiple positions on the molecule, regioselectivity becomes important. In the case of this compound, electrophilic aromatic substitution is a classic example.

On the 3-chlorophenyl ring: The chlorine atom is an ortho-, para-director but is deactivating. The amide group is also deactivating. Therefore, electrophilic attack would be slow and likely directed to the positions ortho and para to the chlorine, avoiding the position between the two deactivating groups.

On the 3-methoxyphenyl ring: The methoxy group is a strong activating group and an ortho-, para-director. The benzoyl carbonyl is deactivating. Therefore, an incoming electrophile would be strongly directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6). Position 4 would be sterically favored.

In transition-metal-catalyzed C-H activation, regioselectivity is often governed by the formation of a stable metallacyclic intermediate, frequently leading to functionalization at the ortho position relative to a directing group, such as the amide.

This compound is an achiral molecule. Therefore, stereoselectivity is only relevant in reactions that create one or more new stereocenters. This can be achieved by reacting the benzamide with a chiral reagent or by using a chiral catalyst.

For example, in a hypothetical catalytic hydrogenation of one of the aromatic rings, the use of a chiral rhodium or ruthenium catalyst could lead to the formation of a chiral cyclohexylamide derivative with high enantiomeric excess. The facial selectivity of the hydrogen addition would be determined by the interaction of the substrate with the chiral ligand environment of the metal catalyst. Similarly, theoretical studies on [3+2] cycloaddition reactions of related compounds demonstrate how the electronic and steric interactions between reactants determine the stereochemical and regiochemical outcome, a principle that would apply if this compound were modified to act as a dipolarophile or a dipole. nih.gov

Computational Support for Mechanistic Postulations and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. It allows for the exploration of reaction energy profiles, the characterization of transient species, and the rationalization of experimentally observed selectivity.

A primary goal of computational mechanistic studies is to map the potential energy surface (PES) of a reaction. This involves locating the energy minima corresponding to reactants, intermediates, and products, as well as the first-order saddle points that represent the transition states connecting them.

Transition State (TS) Searching: A transition state is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Various algorithms are used to locate these TS structures. Modern approaches even leverage machine learning and graph neural networks to generate accurate initial guesses for TS geometries, which can significantly reduce the computational cost of finding the exact TS with high-level ab-initio methods. arxiv.org

Reaction Pathway Mapping: Once the key stationary points on the PES are located, an intrinsic reaction coordinate (IRC) calculation can be performed. This traces the minimum energy path from the transition state down to the reactant and product, confirming that the located TS indeed connects the intended species. The calculated activation energy (the energy difference between the reactant and the transition state) can be correlated with the experimentally observed reaction rate.

For this compound, DFT calculations could be used to compare the activation barriers for different potential reaction pathways, thereby predicting the most likely mechanism and explaining observed selectivities. For example, by calculating the energies of the transition states for electrophilic attack at the various positions on both aromatic rings, one could quantitatively predict the regiochemical outcome.

Below is a hypothetical reaction coordinate diagram for a generic two-step reaction involving this compound, illustrating the concepts of intermediates and transition states.

Hypothetical Reaction Coordinate Diagram

This diagram shows the energy of the system as it progresses from reactants to products, passing through a high-energy transition state (TS1) to form a metastable intermediate, which then overcomes a second barrier (TS2) to form the final product.

Potential Energy Surface Exploration and Conformational Analysis

A comprehensive understanding of the reactivity and interactions of this compound hinges on a detailed exploration of its potential energy surface (PES) and a thorough conformational analysis. The conformational landscape of this molecule is primarily dictated by the rotational freedom around several key single bonds, which gives rise to various spatial arrangements of its constituent aromatic rings and the central amide linkage. Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in mapping this landscape, identifying stable conformers, and quantifying the energy barriers that separate them.

While specific experimental or detailed computational studies on the complete potential energy surface of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from crystallographic and theoretical studies of structurally analogous compounds. For instance, studies on similar N-phenylbenzamides reveal that the relative orientation of the two aromatic rings is a critical factor in determining the molecular conformation and crystal packing.

In closely related structures, such as 4-chloro-N-(3-chlorophenyl)benzamide, theoretical calculations have been employed to determine optimized geometrical parameters which show good agreement with experimental X-ray diffraction data. orientjchem.org For these types of molecules, the planarity of the NHCO group is a recurring structural motif, with the two flanking aromatic rings adopting various dihedral angles with respect to this central plane.

The conformational preferences are the result of a delicate balance between steric hindrance and electronic effects, such as conjugation between the aromatic π-systems and the amide group. A relaxed potential energy surface scan, where specific dihedral angles are systematically varied while allowing the rest of the molecule's geometry to relax, is a standard computational approach to identify low-energy conformers and the transition states that connect them. This analysis provides the energy barriers for rotation around these bonds, which are crucial for understanding the molecule's dynamic behavior in solution.

Molecular dynamics (MD) simulations on related benzamides, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, have been used to explore the conformational space and the transitions between different polymorphic forms. mdpi.com Such studies highlight the importance of specific dihedral angles in defining stable conformations and the relatively low energy barriers that can allow for conformational changes at room temperature. mdpi.com

Based on the analysis of these related molecules, the conformational space of this compound is expected to feature distinct energy minima corresponding to different relative orientations of the 3-chlorophenyl and 3-methoxyphenyl rings. The following table outlines the key dihedral angles that are critical for a complete conformational analysis of this molecule.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Description
ωC(ar¹)C(O)NC(ar²)Defines the planarity of the amide bond. Generally close to 180° for a trans conformation.
φC(O)C(ar¹)C(ar¹)C(ar¹)Describes the rotation of the 3-methoxyphenyl ring relative to the carbonyl group.
ψC(ar²)NC(O)C(ar¹)Describes the rotation of the 3-chlorophenyl ring relative to the amide nitrogen.

Note: "ar¹" refers to the 3-methoxyphenyl ring and "ar²" refers to the 3-chlorophenyl ring. The specific carbon atoms would be numbered according to IUPAC conventions.

A detailed computational study would involve scanning the potential energy surface by systematically varying the φ and ψ dihedral angles and calculating the relative energy of the resulting conformers. The results of such an analysis would typically be presented as a 2D or 3D potential energy map, illustrating the low-energy regions (stable conformers) and the energetic pathways for interconversion. While specific data for this compound is not available, the energy barriers for rotation in similar benzamides are generally found to be in the range of a few kcal/mol, indicating that the molecule is likely conformationally flexible at ambient temperatures.

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl 3 Methoxybenzamide Derivatives

Fundamental Principles of Structure-Activity Relationship Analysis for N-(3-chlorophenyl)-3-methoxybenzamide Scaffolds

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. sumathipublications.comwikipedia.org The core principle is that modifications to a molecule's structure can lead to predictable changes in its biological effects. sumathipublications.com For the this compound scaffold, SAR studies are instrumental in identifying which parts of the molecule are essential for its activity and how altering these parts can enhance potency or other desired properties. sumathipublications.com

Definition and Characterization of Molecular Activity in a Chemical Context

Molecular activity, in a chemical context, refers to the biological effect of a compound, which is quantified to establish a relationship with its chemical structure. wikipedia.org This activity is typically measured through in vitro assays, such as determining the concentration of the compound required to inhibit a specific enzyme or to elicit a cellular response by 50% (IC50 or EC50 values). unipd.it For this compound derivatives, the characterization of molecular activity would involve assessing their impact on a specific biological target. The goal of SAR is to create rules that can be used to assess new chemical entities. unipd.it

R-Group Decomposition and Fragment-Based Analysis

R-group decomposition is a computational technique used to analyze a series of related compounds by identifying a common core scaffold and the variable substituent groups (R-groups) attached to it. cresset-group.comoptibrium.com In the context of this compound derivatives, the core scaffold would be the central benzamide (B126) structure. This analysis helps to understand how different substituents at various positions on the phenyl rings influence the molecule's activity. cresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by creating mathematical models that quantitatively link the chemical structure of compounds to their biological activity. wikipedia.orgdromicslabs.com These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds before they are synthesized, thus saving time and resources. oup.comneuraldesigner.com

Molecular Descriptors and Feature Selection for this compound

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. ucsb.edudrugdesign.org For this compound derivatives, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), 2D structural fingerprints.

3D Descriptors: Molecular shape, volume, and surface area.

Physicochemical Descriptors: Lipophilicity (logP), polarizability, and electronic properties (e.g., HOMO and LUMO energies). ucsb.edu

Given the large number of possible descriptors, feature selection is a critical step to identify the most relevant ones and to avoid overfitting the model. oup.comtandfonline.com The primary goal of feature selection is to eliminate irrelevant or redundant descriptors, thereby minimizing the dimensionality of the data without losing essential information. tandfonline.com Common feature selection techniques include:

Filter Methods: These methods rank features based on their intrinsic properties, independent of the learning algorithm. Examples include Chi-square, ANOVA F-value, and Mutual Information. aip.org

Wrapper Methods: These methods use a specific machine learning algorithm to evaluate the usefulness of a subset of features. Examples include Recursive Feature Elimination (RFE) and forward/backward selection. aip.org

Embedded Methods: These methods perform feature selection as part of the model training process. LASSO (Least Absolute Shrinkage and Selection Operator) is a well-known example.

A hypothetical table of descriptors for a set of this compound derivatives might look like this:

CompoundMolecular WeightlogPNumber of H-bond AcceptorsPredicted Activity
Derivative 1261.73.527.2
Derivative 2291.74.027.8
Derivative 3275.33.236.9

Statistical and Machine Learning Models for Activity Prediction

Once relevant descriptors are selected, various statistical and machine learning models can be used to build the QSAR equation. oup.comnih.gov The choice of method depends on the nature of the relationship between the descriptors and the activity.

Linear Methods:

Multiple Linear Regression (MLR): This is one of the simplest methods, assuming a linear relationship between descriptors and activity. scribd.com

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is multicollinearity among them. scribd.comslideshare.net

Non-linear and Machine Learning Methods:

Artificial Neural Networks (ANN): These models are capable of capturing complex non-linear relationships. neuraldesigner.com

Support Vector Machines (SVM): SVMs are powerful for both classification (active vs. inactive) and regression (predicting continuous activity values). oup.com

Random Forest (RF): An ensemble method based on decision trees, RF is robust and can handle a large number of descriptors.

Deep Learning (DL): A subset of machine learning, deep learning has emerged as a powerful tool for QSAR, capable of learning from vast and complex datasets. nih.gov

A simplified, hypothetical QSAR equation for this compound derivatives could be: Biological Activity = c0 + c1(logP) + c2(Molecular Weight) + ... unipd.it

Validation and Robustness Assessment of QSAR Models

The validation of a QSAR model is crucial to ensure its reliability and predictive power. basicmedicalkey.comnih.gov A robust model should accurately predict the activity of new, untested compounds. basicmedicalkey.com Validation is typically performed using several methods:

Internal Validation: This involves assessing the model's performance on the training set. A common technique is cross-validation , such as leave-one-out (LOO) or leave-many-out (LMO), where the model is repeatedly trained on a subset of the data and tested on the remaining part. taylorfrancis.comscielo.br

External Validation: The model's predictive ability is tested on an independent set of compounds (the test set) that was not used during model development. basicmedicalkey.comscielo.br This is considered the most stringent test of a model's utility.

Y-Randomization: This is a test to check for chance correlations. The biological activity values are randomly shuffled, and a new QSAR model is built. A low correlation in the randomized model indicates that the original model is not due to chance. scielo.br

The robustness of a QSAR model is its ability to maintain its predictive performance when faced with minor variations in the input data or model parameters. nih.govbohrium.com

A summary of common validation parameters is provided in the table below:

ParameterDescriptionGood Value
R² (Coefficient of Determination) Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) An indicator of the predictive ability of the model, obtained from cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

Conformational Analysis and its Influence on the Activity of this compound Analogues

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For this compound analogues, the spatial arrangement of the aromatic rings and the central amide linker dictates how well the molecule can fit into the binding site of its biological target.

This conformational flexibility has a direct impact on biological activity. Studies on various molecular scaffolds have demonstrated that hindered rotation in one analogue can lead to inactivity, whereas a more conformationally flexible analogue may be highly potent. nih.gov The ability of the molecule to adopt a specific low-energy "bioactive conformation" is often necessary for optimal interaction with its target receptor. To investigate this, medicinal chemists often synthesize and test semirigid analogues, where the flexibility of the molecule is constrained. nih.gov Comparing the activity of these rigid analogues with their flexible counterparts helps to deduce the likely bioactive conformation. For instance, research on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed that modifying the amide bond or changing the length of the alkyl chain, which alters the molecule's conformational possibilities, led to a decrease in dopamine (B1211576) D(4) receptor affinity. nih.gov

Ligand-Target Interaction Studies (Academic Focus)

Understanding how a ligand (a small molecule like this compound) interacts with its protein target at a molecular level is fundamental to rational drug design. These studies aim to identify the key features of the ligand responsible for binding and to map the specific interactions that anchor it to the target.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, structure-activity relationship (SAR) studies have helped to identify several key pharmacophoric elements.

SAR studies on related series of compounds have highlighted the importance of specific structural components. For example, in a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, the terminal benzamide fragment was found to be crucial for high-affinity binding to the dopamine D4 receptor. nih.gov The presence of the methoxy (B1213986) group on the benzamide ring is a recurring feature in active compounds. Furthermore, the central amide linkage is a key interaction point, as its modification has been shown to reduce binding affinity, suggesting it participates in essential interactions, likely hydrogen bonding, with the receptor. nih.gov

The key pharmacophoric features can be summarized as:

Aromatic System 1: The 3-chlorophenyl ring, which likely engages in hydrophobic or van der Waals interactions within the binding pocket.

Amide Linker: The -C(=O)NH- group, which acts as a crucial hydrogen bond donor (N-H) and acceptor (C=O).

Aromatic System 2: The 3-methoxybenzamide (B147233) ring system, which provides additional interaction points. The methoxy group's position is often critical for selectivity and affinity.

Elucidation of Molecular Binding Modes and Interaction Fingerprints

Elucidating the binding mode involves determining the precise orientation and conformation of the ligand within the target's binding site. The "interaction fingerprint" refers to the specific set of non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that stabilize the ligand-target complex.

Analogues of this compound have been shown to bind to various receptors, including dopamine D4 and D2 receptors. nih.govnih.gov Determining the exact binding mode often requires advanced analytical techniques. X-ray crystallography of a ligand co-crystallized with its target protein can provide a static, high-resolution snapshot of the binding mode. For example, studies on other complex molecules have used this technique to reveal unique interactions spanning multiple domains of a protein, such as the coiled-coil, DNA-binding, and linker domains of the STAT3 protein. chemrxiv.org

In the absence of crystal structures, computational methods like molecular docking and comparative molecular field analysis (CoMFA) are employed. nih.gov These methods use computer algorithms to predict the most likely binding pose of a ligand in a protein's active site and to build a 3D quantitative structure-activity relationship (QSAR) model. nih.gov These models can illustrate the key structural features highly related to bioactivity and provide valuable guidance for designing new, more potent analogues. nih.gov

Activity Landscape Mapping of this compound Derivatives

The activity landscape is a conceptual tool used to visualize the relationship between the chemical structure of a series of compounds and their measured biological activity. This mapping helps to understand how small changes to a molecular scaffold can affect its potency.

A key feature of an activity landscape is the presence of "activity cliffs". An activity cliff is a pair of structurally similar compounds that have a large difference in biological activity. researchgate.net The systematic characterization of a compound data set can be performed using methods like dual activity-difference (DAD) maps, which help to identify these cliffs. researchgate.net Identifying activity cliffs is crucial as it points to specific structural modifications that are critical for biological function.

The table below presents hypothetical, yet representative, data for a series of this compound derivatives to illustrate the concept of an activity landscape. The inhibitory concentration (IC₅₀) is a measure of a drug's potency; a lower IC₅₀ value indicates a more potent compound.

CompoundR1 (Substitution on N-phenyl ring)R2 (Substitution on Benzamide ring)Linker ModificationIC₅₀ (nM)Comment
1 (Parent)3-Cl3-OCH₃-C(=O)NH-15Baseline activity
24-Cl3-OCH₃-C(=O)NH-85Isomeric shift of Cl decreases potency
33-Cl4-OCH₃-C(=O)NH-120Isomeric shift of OCH₃ decreases potency
43-Cl3-OH-C(=O)NH-12Bioisosteric replacement (OCH₃ to OH) retains activity
53-CF₃3-OCH₃-C(=O)NH-18CF₃ group in place of Cl has similar activity
63-Cl3-OCH₃-NHC(=O)- (Reversed Amide)550Activity Cliff: Reversing the amide bond drastically reduces potency
73-Cl, 4-F3-OCH₃-C(=O)NH-7Additional fluorine substitution enhances potency

This data illustrates that moving the chloro or methoxy substituent (Compound 2 and 3) can significantly reduce potency. In contrast, a bioisosteric replacement like methoxy for a hydroxyl group (Compound 4) might result in similar activity. The most dramatic finding is the activity cliff seen with Compound 6, where simply reversing the amide linker leads to a greater than 35-fold loss in activity, highlighting the critical role of the linker's orientation for target binding.

Computational and Theoretical Chemistry Approaches to N 3 Chlorophenyl 3 Methoxybenzamide

Quantum Chemical Calculations for N-(3-chlorophenyl)-3-methoxybenzamide

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can be broadly categorized into ab initio, density functional theory (DFT), and semi-empirical methods, each offering a different balance between computational cost and accuracy. scispace.com

Ab initio, or "from the beginning," methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental parameters. scispace.com These methods solve the Schrödinger equation, providing highly accurate descriptions of electronic structure and molecular properties. Methodologies such as Hartree-Fock (HF) and more advanced techniques that include electron correlation, like Møller-Plesset perturbation theory (MP2), fall under this category. For a molecule such as this compound, ab initio calculations can be used to precisely determine its optimized geometry, vibrational frequencies, and various electronic properties. scispace.com These calculations serve as a benchmark for less computationally expensive methods.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational efficiency. scispace.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. Hybrid functionals, such as B3LYP and B3PW91, are commonly used to investigate the structural and electronic properties of organic molecules. nih.govdergipark.org.trepstem.net DFT is widely applied to calculate optimized geometries, vibrational spectra, and electronic characteristics of molecules similar in structure to this compound. nih.govchemrxiv.org

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT calculations are particularly effective for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.comnih.gov

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. multidisciplinaryjournals.com Its energy level is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, while a large gap indicates high stability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the methoxybenzamide ring, while the LUMO may be distributed across the chlorophenyl ring. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. xisdxjxsu.asia The MEP map helps identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, predicting how the molecule will interact with other reagents. xisdxjxsu.asia

Table 1: Key Electronic Properties Derived from Frontier Molecular Orbital Analysis

Property Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capability; related to ionization potential.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capability; related to electron affinity.
Energy Gap (ΔE) The difference between ELUMO and EHOMO A small gap implies high reactivity and low stability; a large gap implies low reactivity and high stability. nih.gov
Chemical Hardness (η) A measure of resistance to change in electron distribution Calculated from the HOMO-LUMO gap; hard molecules have a large gap. nih.gov
Chemical Softness (S) The reciprocal of chemical hardness Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

| Electronegativity (χ) | A measure of the power of an atom or group to attract electrons | Calculated from the average of HOMO and LUMO energies. nih.gov |

This compound possesses rotational freedom around its single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the amide group. This allows the molecule to adopt various three-dimensional arrangements, or conformations. Computational methods are essential for exploring this conformational space to identify the most stable, low-energy structures.

Energy minimization, or geometry optimization, is a process where the total energy of the molecule is calculated and minimized with respect to the positions of its atoms. nih.gov This procedure yields the most stable conformation in the gas phase. Studies on analogous compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have utilized DFT methods like B3LYP with the 6-31G+(d,p) basis set to optimize molecular structures. nih.gov Such studies have shown that intermolecular interactions, like those found in crystal packing, can significantly influence the dihedral angles and the rotational conformation of the aromatic rings, even if they have a minor effect on bond lengths and angles. nih.gov

Semi-empirical quantum methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio and DFT methods, allowing for the study of much larger molecular systems or dynamic processes. core.ac.uk

Common semi-empirical methods include:

MNDO (Modified Neglect of Diatomic Overlap)

AM1 (Austin Model 1)

PM3 (Parametric Method 3) uomustansiriyah.edu.iq

These methods operate by neglecting certain complex integrals that appear in ab initio calculations and parameterizing the remaining ones to fit experimental data like heats of formation and molecular geometries. wikipedia.org While less accurate than DFT, they are valuable for preliminary conformational searches or for modeling large systems where higher-level theories are computationally prohibitive. core.ac.uk

Table 2: Comparison of Quantum Chemical Calculation Methods

Method Basis Key Features Typical Application
Ab Initio Solves the Schrödinger equation from first principles. High accuracy, computationally very expensive. Small molecules, benchmarking other methods.
Density Functional Theory (DFT) Uses electron density to calculate energy. Good balance of accuracy and cost. Routine calculations for small to medium-sized organic molecules.

| Semi-Empirical | Uses approximations and experimental parameters. | Very fast, lower accuracy. | Large molecules (>1000 atoms), initial conformational screening. uomustansiriyah.edu.iq |

Density Functional Theory (DFT) Calculations for this compound

Molecular Modeling and Simulation of this compound

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. These methods are crucial for understanding processes like conformational changes, molecular interactions, and the properties of materials in condensed phases.

Molecular dynamics (MD) is a powerful simulation technique where the motion of atoms and molecules is followed over time by numerically solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

For molecules similar to this compound, MD simulations have been used to gain insight into complex behaviors. For example, in the study of N-(3-hydroxyphenyl)-3-methoxybenzamide polymorphs, MD simulations and well-tempered metadynamics were employed to understand the spontaneous transformation of one crystal form into another at room temperature. mdpi.com Similarly, MD simulations are used to assess the stability of a ligand when bound to a biological target, such as a protein receptor, by analyzing parameters like the root-mean-square deviation (RMSD) of the complex over the simulation time. ajchem-a.com

Table 3: Computationally Derived Properties of this compound

Property Value Unit Calculation Method
Standard Gibbs free energy of formation 116.10 kJ/mol Joback
Enthalpy of formation at standard conditions -89.24 kJ/mol Joback
Enthalpy of fusion at standard conditions 31.40 kJ/mol Joback
Enthalpy of vaporization at standard conditions 72.61 kJ/mol Joback
Log10 of Water solubility -4.25 mol/l Crippen
Octanol/Water partition coefficient (logPoct/wat) 3.601 Crippen
McGowan's characteristic volume 190.260 ml/mol McGowan
Normal Boiling Point Temperature 746.93 K Joback

Data sourced from Cheméo chemeo.com

Table of Compounds Mentioned

Compound Name
This compound
N-(3-hydroxyphenyl)-4-methoxybenzamide
3-aminophenol
4-methoxybenzoylchloride
N-(3-hydroxyphenyl)-3-methoxybenzamide
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
N-(4-nitro-2-phenoxyphenyl) methanesulfonamide
N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide

Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. Instead of solving complex quantum mechanical equations, MM treats atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. This simplification allows for the rapid calculation of molecular geometries and energies, making it suitable for large systems and long simulations.

A force field is the core of MM calculations, comprising the mathematical functions and parameters that describe the energy of a molecule as a function of its atomic coordinates. The total potential energy is typically a sum of terms for bonded interactions (bond stretching, angle bending, dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces).

Key Components of a Typical Force Field:

Bond Stretching: Describes the energy required to stretch or compress a bond from its equilibrium length.

Angle Bending: Represents the energy needed to bend the angle between three connected atoms.

Torsional Terms: Models the energy barrier associated with rotation around a chemical bond.

Non-Bonded Interactions: Include van der Waals forces (modeled by a Lennard-Jones potential) and electrostatic interactions (modeled by Coulomb's law).

Commonly used force fields in biomolecular simulation include AMBER, CHARMM, and OPLS-AA. core.ac.uk For a small organic molecule like this compound, a general-purpose force field such as the General Amber Force Field (GAFF) would typically be employed.

The accuracy of MM calculations is entirely dependent on the quality of the force field. Developing and parameterizing a force field is a complex process that often involves fitting parameters to reproduce experimental data or high-level quantum mechanics calculations. core.ac.uk Recent advancements have led to the development of machine-learned force fields, which can predict MM parameters directly from the molecular graph, offering high accuracy at the same computational efficiency as traditional force fields. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the time-dependent behavior of a molecular system. By calculating the forces on each atom from the force field and integrating Newton's equations of motion, MD generates a trajectory that describes how the positions and velocities of atoms evolve over time. This provides detailed information on the molecule's flexibility, conformational changes, and interactions with its environment.

A key application of MD is conformational sampling, which involves exploring the different spatial arrangements (conformations) a molecule can adopt. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is crucial for predicting its properties and biological activity.

A study on the closely related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, demonstrated the power of MD simulations in understanding its solid-state properties. mdpi.comresearchgate.net This compound was found to exist as two different crystal forms, or polymorphs. MD simulations, combined with an enhanced sampling technique called well-tempered metadynamics, were used to rationalize the spontaneous transformation of one polymorph into the other at room temperature. mdpi.comresearchgate.net The simulations explored the potential energy surface by biasing the exploration of key dihedral angles (φ and Ψ), providing insight into the relative stability of different conformations and the energy barriers between them. mdpi.com

Table 1: Key Dihedral Angles in N-arylbenzamides for Conformational Analysis
Dihedral AngleDefining AtomsDescriptionSignificance
Φ (phi)C-C-N-HRotation around the C(aryl)-N bondDetermines the orientation of the chlorophenyl ring relative to the amide plane.
Ψ (psi)C-N-C(O)-CRotation around the N-C(carbonyl) bondGoverns the planarity and orientation of the amide group relative to the methoxybenzamide moiety.

Monte Carlo Simulations for Conformational and Interaction Analysis

Monte Carlo (MC) simulations offer an alternative approach to MD for exploring molecular conformations and interactions. Instead of solving equations of motion, MC methods generate new molecular configurations through random changes (e.g., translating or rotating a molecule, or rotating a bond) and accept or reject these changes based on a probability criterion, typically the Metropolis criterion, which depends on the change in the system's energy.

This stochastic approach is particularly effective for overcoming energy barriers and sampling a wide range of conformational space. niscpr.res.in MC simulations can be used to study the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules. By simulating the compound in different environments (e.g., various solvents), MC methods can determine the most stable conformations and interaction patterns, providing insights into its solubility and binding behavior. For example, simulations can calculate the interaction energy between the compound and its surroundings, helping to identify the most energetically favorable configurations. niscpr.res.in

Applications in Reaction Pathway Prediction and Catalysis Design for this compound

Computational methods are increasingly used to predict the outcomes of chemical reactions and to design more efficient catalysts and synthetic routes.

Computational Elucidation of Catalytic Mechanisms

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling and improving it. Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows researchers to map out the entire reaction pathway for the synthesis of molecules like this compound. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By identifying the transition state and calculating its energy, the activation energy of the reaction can be determined, which is the key factor controlling the reaction rate. This computational elucidation provides a step-by-step, atomic-level picture of how bonds are broken and formed, which is often difficult to obtain through experimental means alone. nih.gov This knowledge can then be used to optimize reaction conditions (e.g., temperature, pressure, solvent) or to design a catalyst that lowers the activation energy, thereby accelerating the reaction.

Prediction of Reaction Outcomes and Product Distributions

Predicting the products of a chemical reaction is a central goal of chemistry. Modern computational approaches, driven by artificial intelligence and machine learning, are making significant strides in this area. One powerful technique is retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available starting materials.

Recent advancements have applied neural machine translation (NMT) models, similar to those used for language translation, to the problem of retrosynthesis. nih.govchemrxiv.org In this approach, the chemical reaction is treated as a "translation" from a product molecule to its corresponding reactants. The models are trained on vast databases of known chemical reactions, such as the USPTO dataset. nih.gov By representing molecules as text strings (e.g., SMILES) or as sets of molecular fragments, these models can predict viable reactants for a target like this compound with high accuracy. nih.govchemrxiv.org Such tools can accelerate the discovery of new synthetic routes and help chemists design more efficient and economical syntheses.

Table 2: Performance of a Modern Retrosynthesis Prediction Model (RetroTRAE)
MetricAccuracyReference
Top-1 Exact Match Accuracy58.3% nih.govchemrxiv.org
Top-1 Accuracy (including similar analogs)61.6% nih.gov

Computational Approaches for SAR and QSAR Enhancement of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. Computational methods play a vital role in enhancing and accelerating these studies.

Structure-Activity Relationship (SAR) analysis involves making systematic modifications to a lead compound and assessing how these changes affect its activity. A SAR study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent dopamine (B1211576) D4 receptor ligand, provides a clear example. nih.govnih.gov In this study, researchers modified the amide bond and the alkyl chain linking the benzamide (B126) and piperazine rings. nih.gov The binding affinity of the new compounds was then determined. The results showed that modifying the amide bond or elongating the alkyl chain led to a decrease in dopamine D4 receptor affinity, providing valuable information for guiding the design of future derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) goes a step further by attempting to create a mathematical model that quantitatively correlates the chemical structure with biological activity. analis.com.my This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound in a series. These descriptors encode various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that links these descriptors to the observed biological activity. analis.com.my A robust QSAR model can predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates and avoid those likely to be inactive. This computational pre-screening significantly reduces the time and cost associated with drug discovery.

Table 3: Hypothetical Data for a QSAR Study of Benzamide Derivatives
CompoundModificationLogP (Hydrophobicity)Molecular WeightBiological Activity (IC50, nM)
Derivative 1-Cl (para)4.2275.750
Derivative 2-F (para)3.8259.385
Derivative 3-CH3 (para)4.1255.365
Derivative 4-H3.7241.3120

High-Throughput Virtual Screening of Chemical Libraries (Methodological Focus)

High-throughput virtual screening (HTVS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify promising lead compounds. This methodology is particularly relevant for the discovery of novel scaffolds related to this compound. The process typically begins with the generation of a three-dimensional model of the biological target, which can be derived from experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling if the experimental structure is unavailable.

Subsequently, large databases of chemical compounds, often containing millions of molecules, are computationally docked into the active site of the target protein. nih.govresearchgate.net Scoring functions are then employed to estimate the binding affinity of each compound, ranking them based on their predicted ability to interact favorably with the target. This allows for the prioritization of a smaller, more manageable subset of compounds for acquisition and experimental validation. For instance, a structure-based virtual screen of a library containing approximately 2 million small molecular entities led to the identification of a novel series of inhibitors for a specific therapeutic target. nih.govresearchgate.net

In addition to structure-based approaches, ligand-based virtual screening can be employed, particularly when the three-dimensional structure of the target is unknown. This method relies on the principle of molecular similarity, where known active compounds, such as this compound, are used as templates to search for other molecules with similar physicochemical properties or pharmacophoric features.

A recent large-scale study combined high-throughput phenotypic screening with a deep learning-based virtual screening approach to discover new antibacterial compounds from a library of nearly 2 million small molecules. biorxiv.org This highlights the increasing trend of integrating computational screening with experimental validation to enhance the efficiency of the drug discovery pipeline.

The table below outlines the key stages involved in a typical high-throughput virtual screening workflow.

StepDescriptionKey Considerations
1. Target Preparation Generation of a high-quality 3D structure of the biological target.Accuracy of the structure is critical for reliable docking results.
2. Ligand Library Preparation Curation and preparation of a large database of small molecules.Chemical diversity of the library influences the novelty of identified hits.
3. Molecular Docking Computational simulation of the binding of each ligand to the target's active site.Choice of docking algorithm and scoring function can impact the outcome.
4. Hit Selection and Filtering Ranking of compounds based on docking scores and application of filters to remove undesirable molecules.Filters may include physicochemical properties (e.g., Lipinski's rule of five) and potential for toxicity.
5. Experimental Validation In vitro testing of a prioritized subset of compounds to confirm biological activity.Confirmation of computational predictions through experimental assays is essential.

Chemoinformatics and Data Mining for this compound Analogues

Chemoinformatics and data mining are pivotal in the systematic exploration of the chemical space surrounding this compound to identify analogues with potentially improved properties. These disciplines involve the use of computational tools to analyze and organize vast amounts of chemical data, enabling the identification of structure-activity relationships (SAR) and the design of novel compounds.

One of the primary applications of chemoinformatics in this context is the similarity searching of chemical databases. Using the structure of this compound as a query, various similarity metrics, such as Tanimoto coefficients based on molecular fingerprints, can be employed to retrieve compounds with similar structural features. This approach can rapidly identify commercially available or synthetically accessible analogues for further investigation.

Data mining techniques can be applied to large datasets of chemical structures and their associated biological activities to build predictive models. By analyzing the structural features that are correlated with a desired biological effect, it is possible to guide the design of new this compound analogues with enhanced potency or selectivity. This can involve the identification of key pharmacophoric elements and the exploration of different substituent patterns on the benzamide scaffold.

Furthermore, chemoinformatics tools are essential for the management and analysis of the large volumes of data generated from high-throughput screening campaigns. By clustering compounds based on their structural similarity and biological activity, researchers can gain insights into the SAR of a particular chemical series and identify promising areas for further optimization.

Machine Learning and Artificial Intelligence in Molecular Design and Prediction

Deep learning models, such as graph neural networks, can be trained on extensive datasets of molecules and their properties to predict the biological activity of new compounds. biorxiv.org For example, a deep learning model named GNEprop was trained to predict antibacterial activity from the graph representation of a molecule, assigning a probability score to each compound. biorxiv.org Such models could be adapted to predict the activity of this compound analogues against specific biological targets.

Explainable AI (XAI) is an emerging area that aims to provide transparency into the decision-making processes of complex AI models. nih.gov In the context of molecular design, XAI techniques can help to understand why a particular molecule is predicted to be active, thereby providing valuable insights for medicinal chemists. nih.gov

The following table summarizes some of the key applications of machine learning and artificial intelligence in the design and prediction of this compound analogues.

ApplicationDescriptionExample Techniques
Property Prediction Predicting physicochemical properties, biological activity, and toxicity of molecules.Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks.
De Novo Molecular Design Generating novel molecular structures with desired properties.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs).
Synthesis Planning Predicting synthetic routes for novel molecules.Retrosynthesis prediction algorithms.
Hit-to-Lead Optimization Guiding the optimization of lead compounds by predicting the effects of structural modifications.Free energy perturbation (FEP) calculations, ML-based scoring functions.

Software and Algorithms Utilized in this compound Computational Studies

A wide array of specialized software and algorithms are employed in the computational investigation of this compound and its analogues. These tools are essential for performing tasks ranging from molecular modeling and simulation to data analysis and visualization.

For the determination and analysis of molecular structures, software such as CrysAlisPro for data collection and reduction from single-crystal X-ray diffraction experiments is utilized. mdpi.com The resulting structures can be solved and refined using programs like XT and XL, often within an integrated interface such as Olex2. mdpi.com

Molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of molecules and their interactions with biological targets, are carried out using software packages like YASARA STRUCTURE, which can employ force fields such as AMBER14. mdpi.com These simulations can be used to assess the stability of protein-ligand complexes and to calculate binding free energies.

In the realm of virtual screening and docking, various platforms and algorithms are available. The MCULE Drug Discovery Platform, for instance, allows for the virtual screening of millions of compounds. mdpi.com For the prediction of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential toxicity, tools like SWISS ADME and the TOXICITY CHECKER from MCULE are commonly used. mdpi.com

The following table lists some of the software and algorithms relevant to the computational study of this compound.

Software/AlgorithmApplication
CrysAlisPro Single-crystal X-ray diffraction data collection and reduction. mdpi.com
XT, XL, Olex2 Crystal structure solution and refinement. mdpi.com
YASARA STRUCTURE Molecular dynamics simulations. mdpi.com
AMBER14 A molecular mechanics force field used in MD simulations. mdpi.com
MCULE Drug Discovery Platform High-throughput virtual screening. mdpi.com
SWISS ADME Prediction of ADME properties. mdpi.com

Chemical Biology Applications of N 3 Chlorophenyl 3 Methoxybenzamide As a Molecular Probe

Design Principles for N-(3-chlorophenyl)-3-methoxybenzamide as Chemical Probes in Biological Systems

The design of an effective chemical probe hinges on its ability to interact with its intended biological target in a precise and controlled manner. Key considerations include selectivity, specificity, and the ability to modulate the target's function. The structural features of this compound provide a foundation for understanding its potential as a molecular probe.

Selectivity and Specificity Considerations for Target Engagement

Selectivity, the ability of a probe to bind to a specific target over other biomolecules, is paramount for minimizing off-target effects and ensuring that any observed biological outcome is a direct result of the probe's interaction with the intended target. The this compound scaffold contains key features that can be fine-tuned to achieve high selectivity.

For instance, a closely related analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been identified as a potent and highly selective ligand for the dopamine (B1211576) D4 receptor. This compound exhibits over 10,000-fold selectivity for the D4 receptor compared to the D2 receptor, and also shows selectivity against the serotonin 5-HT1A and adrenergic alpha1 receptors. nih.gov This high degree of selectivity is achieved through the specific interactions of the methoxybenzamide and chlorophenyl groups with the binding pocket of the D4 receptor.

The design of selective probes often involves iterative structure-activity relationship (SAR) studies. By systematically modifying the substituents on the phenyl rings of this compound, researchers can optimize its binding affinity and selectivity for a particular target. For example, the position and nature of the halogen and methoxy (B1213986) groups can significantly influence target engagement.

Table 1: Structural Features and Their Potential Role in Target Selectivity

Structural FeaturePotential Role in Target Engagement
3-chlorophenyl groupCan engage in hydrophobic and halogen bonding interactions within a protein's binding pocket, contributing to affinity and selectivity.
3-methoxybenzamide (B147233) groupThe methoxy group can act as a hydrogen bond acceptor, while the benzamide (B126) core provides a rigid scaffold for orienting the interacting groups.
Amide linkerProvides structural rigidity and can participate in hydrogen bonding with the target protein.

Strategies for Modulating Biological Processes through Molecular Interaction

Once a chemical probe has engaged its target, it can be used to modulate a biological process. This modulation can occur through various mechanisms, such as competitive inhibition of an enzyme's active site, allosteric regulation of protein function, or disruption of protein-protein interactions. The N-phenylbenzamide scaffold has been incorporated into molecules designed to modulate a range of biological processes.

For example, derivatives of N-phenylbenzamide have been investigated as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and repair. nih.gov By binding to these enzymes, the compounds can induce DNA damage and trigger apoptosis in cancer cells. nih.gov Similarly, other benzamide derivatives have been developed as inhibitors of the presynaptic choline transporter, a key protein in cholinergic signaling. nih.gov

The ability of this compound to modulate a biological process would depend on its specific cellular target. If it were to target a receptor, it could act as an agonist or an antagonist, either activating or blocking the receptor's downstream signaling pathways. If it were to target an enzyme, it could act as an inhibitor, reducing the enzyme's catalytic activity.

Interrogation of Molecular Mechanisms Using this compound Probes

A well-designed molecular probe is a powerful tool for dissecting the intricate workings of cellular machinery. By introducing a probe that specifically interacts with a single protein, researchers can observe the downstream consequences and thereby elucidate the protein's function and its role in broader cellular pathways.

Small Molecule Modulation of Protein Function and Activity

This compound and its analogs can be used to study the function of specific proteins by modulating their activity. For instance, if this compound were found to selectively inhibit a particular kinase, it could be used to investigate the role of that kinase in cell signaling. By observing which cellular processes are affected by the inhibition of the kinase, researchers can piece together its functional significance.

The development of structure-activity relationships is crucial in this context. By synthesizing a series of analogs with varying substituents, researchers can identify the key structural features required for potent and selective modulation of the target protein. This information not only helps in optimizing the probe but also provides insights into the topology of the protein's binding site.

Exploration of Cellular Pathways and Network Perturbation

By treating cells with this compound, researchers could use a variety of techniques, such as proteomics and transcriptomics, to monitor the global changes in protein and gene expression. This approach can reveal previously unknown connections between the probe's target and other cellular pathways. For example, the inhibition of a specific protein might lead to compensatory changes in the expression of other proteins, uncovering functional relationships and feedback loops within the cellular network.

Development of Advanced Chemical Biology Tools with the this compound Scaffold

The utility of a molecular probe can be greatly enhanced by incorporating additional functionalities. The this compound scaffold provides a versatile platform for the development of more advanced chemical biology tools.

One common strategy is the development of "clickable" probes. By introducing a reactive handle, such as an alkyne or an azide, onto the probe's structure, researchers can use bioorthogonal chemistry to attach fluorescent dyes, biotin (B1667282) tags, or affinity matrices.

Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein in living cells using microscopy techniques.

Biotinylated probes can be used for affinity purification of the target protein and its interacting partners from cell lysates. This approach, often coupled with mass spectrometry, is a powerful method for target identification and for mapping protein-protein interaction networks.

Furthermore, the this compound scaffold could be used as a starting point for the design of photoaffinity probes. These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for irreversible labeling of the target, which can facilitate its identification and characterization.

The development of such advanced tools from the this compound scaffold would significantly expand its utility in chemical biology research, enabling a deeper understanding of the biological processes in which its target is involved.

Bioconjugation Strategies for this compound

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to another molecule, often a biomolecule like a protein or a fluorescent dye. This process transforms the small molecule into a versatile chemical probe for studying biological systems. For this compound, bioconjugation strategies would likely focus on modifying its structure to include a reactive handle for attachment, without significantly altering its inherent biological activity.

Given the structure of this compound, several hypothetical bioconjugation strategies could be employed. These strategies typically involve the introduction of functional groups that can readily react with complementary groups on a target biomolecule or reporter molecule.

Potential Bioconjugation Sites and Strategies:

Aromatic Ring Functionalization: The phenyl and benzoyl rings of the molecule could be functionalized through electrophilic aromatic substitution to introduce reactive groups. For example, nitration followed by reduction could introduce an amine group, which can then be used for conjugation.

Demethylation: The methoxy group could potentially be demethylated to a hydroxyl group, providing a site for esterification or etherification with a linker molecule.

Amide Bond Modification: While the amide bond itself is stable, synthetic analogs could be prepared where either the chlorophenyl or methoxybenzoyl moiety is replaced with a version containing a reactive group.

These reactive handles could then be used for various conjugation reactions, such as:

Amide Bond Formation: If an amine or carboxylic acid is introduced, it can be coupled to a corresponding carboxylic acid or amine on a biomolecule using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). rsc.org

"Click Chemistry": The introduction of an azide or alkyne group would allow for highly efficient and specific conjugation to a partner molecule containing the corresponding alkyne or azide via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Thiol-Maleimide Coupling: A thiol group could be introduced and reacted with a maleimide-functionalized biomolecule to form a stable thioether linkage. youtube.com

The choice of bioconjugation strategy would depend on the intended application of the resulting probe and the need to preserve the parent molecule's biological activity.

Strategy Reactive Handle Introduced Potential Reaction Linkage Formed
Aromatic Nitration and ReductionAmine (-NH2)Amidation with activated carboxylAmide
Demethylation and ActivationHydroxyl (-OH)Esterification with carboxylEster
Suzuki or Sonogashira CouplingAlkyne or Boronic EsterAzide-Alkyne CycloadditionTriazole
ThiolationThiol (-SH)Michael Addition to MaleimideThioether

Photoactivatable or Reporter-Tagged this compound for Spatiotemporal Control

To gain precise control over the activity of this compound in biological systems, it could be modified into a photoactivatable or reporter-tagged probe.

Photoactivatable Probes:

A photoactivatable probe, or "caged" compound, is a derivative that is biologically inactive until it is exposed to light of a specific wavelength. thermofisher.com This light exposure cleaves a photolabile protecting group, releasing the active molecule. nih.gov This approach allows for high spatiotemporal control, enabling researchers to study the effects of the compound at specific times and locations within a cell or organism.

For this compound, a photoactivatable version could theoretically be created by attaching a photolabile group, such as a nitrobenzyl group, to a critical functional moiety of the molecule. For example, if a hydroxylated analog of the compound is active, the hydroxyl group could be "caged" with a photolabile group. Upon irradiation, the protecting group would be cleaved, restoring the hydroxyl group and the compound's activity.

Reporter-Tagged Probes:

Reporter-tagged probes are created by attaching a detectable tag, such as a fluorescent dye or an affinity tag like biotin, to the molecule of interest. These probes are invaluable for visualizing the subcellular localization of the compound or for identifying its binding partners through affinity purification-mass spectrometry.

A fluorescently-tagged this compound would allow for direct visualization of its distribution in living cells using fluorescence microscopy. An affinity-tagged version could be used to pull down its protein targets from cell lysates, which can then be identified by mass spectrometry.

Probe Type Modification Principle Application
PhotoactivatableCaging with a photolabile groupInactive until light-induced cleavage of the caging groupSpatiotemporal control of compound activity
Reporter-Tagged (Fluorescent)Conjugation to a fluorophoreDirect visualization via fluorescence microscopySubcellular localization studies
Reporter-Tagged (Affinity)Conjugation to an affinity tag (e.g., biotin)Isolation of binding partners via affinity purificationTarget identification and validation

Systems Biology Approaches Integrating this compound Data

Systems biology approaches can be used to understand the broader biological effects of this compound by integrating data from various "omics" technologies. aacrjournals.org This holistic perspective can help to elucidate the compound's mechanism of action, identify its molecular targets, and predict its effects on cellular networks.

A typical systems biology workflow to study this compound would involve:

Perturbation of a biological system: A model system, such as a cancer cell line, would be treated with the compound.

Data acquisition: High-throughput "omics" data would be collected from the treated and untreated systems. This could include:

Transcriptomics (e.g., RNA-seq): To measure changes in gene expression.

Proteomics: To quantify changes in protein abundance and post-translational modifications.

Metabolomics: To analyze changes in the levels of small-molecule metabolites.

Data integration and network analysis: The collected data would be integrated to construct and analyze biological networks, such as protein-protein interaction networks and metabolic pathways. nih.govtandfonline.com This analysis can reveal which pathways are most significantly affected by the compound.

Hypothesis generation: Based on the network analysis, new hypotheses about the compound's mechanism of action and potential targets can be generated.

For instance, if transcriptomic data reveals that this compound treatment leads to the upregulation of genes involved in a specific signaling pathway, this would suggest that the compound may be an activator of that pathway. Further experiments could then be designed to validate this hypothesis.

Validation Strategies for this compound as Robust Chemical Probes

For this compound to be considered a robust chemical probe, its biological activity and target specificity must be rigorously validated. nih.gov This involves a multi-pronged approach that includes orthogonal assays and genetic counter-validation.

Use of Orthogonal Assays for Confirmation of Probe Activity

An orthogonal assay is an independent experimental method that measures the same biological endpoint as the primary assay but through a different technique. revvitysignals.com Using orthogonal assays is crucial for confirming the activity of a chemical probe and for ruling out artifacts that may arise from the primary assay format. creative-biolabs.com

For example, if this compound is identified as an inhibitor of a particular enzyme in a primary screen that uses a fluorescence-based readout, its activity should be confirmed using an orthogonal assay, such as:

A different biochemical assay: This could be a luminescence-based assay or a direct measurement of substrate conversion by mass spectrometry.

A cell-based assay: This would assess the compound's ability to inhibit the enzyme's activity within a cellular context.

A biophysical assay: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to directly measure the binding of the compound to its target protein.

If the compound shows consistent activity across multiple orthogonal assays, it increases the confidence that it is a true modulator of the intended target. revvitysignals.com

Assay Type Example Technique Information Provided
Primary AssayFluorescence-based enzyme inhibition assayInitial identification of inhibitory activity
Orthogonal Biochemical AssayLuminescence-based enzyme inhibition assayConfirmation of inhibition using a different detection method
Orthogonal Cell-Based AssayCellular thermal shift assay (CETSA)Evidence of target engagement in living cells
Orthogonal Biophysical AssaySurface Plasmon Resonance (SPR)Direct measurement of binding affinity and kinetics

Genetic Counter-Validation to Establish On-Target Specificity

Genetic counter-validation is a powerful strategy to confirm that the observed biological effects of a chemical probe are due to its interaction with the intended target. pharmaceutical-journal.com This typically involves modulating the expression of the target gene and observing the impact on the compound's activity.

Common genetic counter-validation techniques include:

Gene Knockout/Knockdown: If the target gene is knocked out (e.g., using CRISPR-Cas9) or its expression is knocked down (e.g., using siRNA), cells should become resistant to the effects of this compound if it acts specifically through that target.

Gene Overexpression: Overexpressing the target protein may sensitize cells to the compound or, in some cases, lead to resistance if the compound is a competitive inhibitor and the target is present in excess.

Mutation Analysis: Introducing mutations into the target protein that are predicted to disrupt binding of the compound should confer resistance to the compound's effects.

By combining the use of this compound with these genetic perturbations, researchers can build a strong case for its on-target specificity. nih.gov

Genetic Perturbation Expected Outcome if On-Target Rationale
Target Gene KnockoutCellular resistance to the compoundThe molecular target is no longer present for the compound to act upon.
Target Gene KnockdownCellular resistance to the compoundReduced levels of the target protein diminish the compound's effect.
Target Gene OverexpressionIncreased cellular sensitivity to the compoundMore target protein is available for the compound to interact with.
Mutation of Compound Binding SiteCellular resistance to the compoundThe compound can no longer bind to its target protein.

Future Directions and Emerging Research Avenues for N 3 Chlorophenyl 3 Methoxybenzamide

Synergistic Integration of Advanced Synthetic, Mechanistic, and Computational Methods in N-(3-chlorophenyl)-3-methoxybenzamide Research

The future exploration of This compound will benefit immensely from a multidisciplinary approach that combines synthesis, mechanistic biology, and computational modeling. The synthesis of benzamide (B126) derivatives is a well-established field, often involving the coupling of a substituted benzoic acid with an appropriate amine. nih.gov Future work could focus on developing more efficient and environmentally friendly synthetic pathways, potentially utilizing novel catalysts or flow chemistry to generate a library of analogues for screening. nih.gov

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in predicting the biological targets of This compound . nih.govresearchgate.net By modeling the interactions of the compound with known protein structures, researchers can generate hypotheses about its mechanism of action. For instance, studies on other benzamides have successfully used these computational approaches to identify and optimize compounds as glucokinase activators or histone deacetylase inhibitors. nih.govresearchgate.net These predictions can then be validated through targeted biochemical and cellular assays.

This iterative cycle, where computational predictions guide synthetic efforts and experimental results refine the computational models, will accelerate the discovery process. For example, if initial screenings suggest an effect on a particular enzyme, molecular dynamics simulations could reveal the key binding interactions, guiding the synthesis of more potent and selective derivatives. mdpi.com

Application of High-Throughput Approaches in Mechanistic and SAR Studies of this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, and its application will be crucial in elucidating the biological activity of This compound . nih.gov An initial step would involve screening the compound against a broad panel of biological targets, such as receptors, enzymes, and ion channels, to identify potential activities.

Following initial "hits," a high-throughput synthesis campaign could generate a focused library of analogues. This library would systematically explore modifications to the two aromatic rings and the central amide linker. Screening this library would then allow for the development of a comprehensive Structure-Activity Relationship (SAR) profile. The SAR would detail how specific chemical modifications influence biological activity, providing a roadmap for optimizing the compound's properties. semanticscholar.org For example, the position and nature of the chloro and methoxy (B1213986) groups are expected to be critical determinants of activity, as seen in related molecules where such substitutions drastically alter target affinity and selectivity. nih.gov

The data generated from these high-throughput experiments can be visualized to clarify the SAR, as illustrated in the hypothetical table below.

Compound AnalogueModificationTarget Activity (IC50, nM)Selectivity vs. Off-Target
Parent: this compound-15001x
Analogue 1Move Cl to 4-position on phenyl ring5505x
Analogue 2Move OCH3 to 4-position on benzoyl ring9002x
Analogue 3Replace Cl with F12001.5x
Analogue 4Replace OCH3 with OCF345000.5x
Table 1: Hypothetical Structure-Activity Relationship (SAR) data for this compound analogues derived from a high-throughput screening campaign. This data illustrates how systematic modifications could refine the compound's potency and selectivity.

Novel Applications of this compound in Fundamental Chemical Biology Discovery

Beyond its direct therapeutic potential, This compound could be developed into a valuable tool for fundamental chemical biology research. Once a specific biological target is identified and validated, the compound can be modified to create a "chemical probe." A chemical probe is a highly potent and selective molecule used to study the function of a specific protein in cells and organisms.

For instance, if This compound is found to inhibit a particular kinase, it could be derivatized with a fluorescent tag or a biotin (B1667282) handle. These tagged versions would allow researchers to visualize the location of the kinase within the cell or to isolate the kinase and its binding partners, providing deeper insights into its biological role. The development of such probes is essential for dissecting complex cellular signaling pathways. The structural simplicity of This compound makes it an attractive starting point for the rational design of such sophisticated chemical tools.

Addressing Remaining Challenges and Identifying New Opportunities in this compound Research

The primary challenge in the study of This compound is the current lack of published data on its specific biological effects. Overcoming this requires a dedicated research effort, beginning with broad, unbiased screening to uncover its pharmacological profile.

However, this challenge also represents a significant opportunity. The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net This suggests a high probability that This compound possesses interesting biological activity. The key is to apply modern, systematic discovery approaches to uncover and optimize this potential. Future research should focus on a cycle of design, synthesis, and testing, informed by the advanced computational and high-throughput methods described previously.

ChallengesOpportunities
Lack of established biological targets or activity profile.Explore a wide range of therapeutic areas (e.g., oncology, neuroscience, infectious disease) through broad screening. nanobioletters.comresearchgate.net
Potential for off-target effects, common with privileged scaffolds.Utilize computational and SAR studies to rationally design analogues with improved selectivity. nih.govsemanticscholar.org
Need for development of robust synthetic routes for analogue generation.Implement modern synthetic technologies (e.g., flow chemistry) to rapidly build a diverse chemical library. nih.gov
Unknown physicochemical properties (solubility, permeability, metabolic stability).Develop the compound into a chemical probe to investigate fundamental biological processes.
Table 2: A summary of the primary challenges and corresponding opportunities in the future research of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.